3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid
Overview
Description
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid is a type of organic compound belonging to the class of carboxylic acids. It is a white crystalline compound with a molecular formula of C21H19NO4S and a molecular weight of 379.45 g/mol. This compound is used in the synthesis of various pharmaceuticals and organic compounds. It is also used in the production of drugs, dyes, and other products.
Scientific Research Applications
1. Synthesis and Structural Studies
- This compound serves as a key intermediate in the synthesis of heterocyclic compounds containing the thienylthieno[2,3-b]pyridine moiety, which are significant in medicinal chemistry and materials science. The focus is on synthesizing and characterizing new compounds with potential applications in these fields (Bakhite et al., 2004).
2. Role in Pharmaceutical Synthesis
- This chemical structure is involved in the synthesis of pharmaceutical compounds like Dabigatran Etexilate, showcasing its utility in creating complex therapeutic agents (Cheng Huansheng, 2013).
3. Development of PPARgamma Agonists
- Research indicates its relevance in the development of PPARgamma agonists, used in the treatment of conditions like diabetes and inflammation. Alterations in the phenyl alkyl ether moiety of such compounds have shown significant effects on their solubility and pharmacological activity (Collins et al., 1998).
4. Antimicrobial and Anticancer Properties
- The compound has been utilized in synthesizing new pyridines with notable antimicrobial and anticancer activities, emphasizing its potential in developing novel therapeutic agents (Elewa et al., 2021).
5. Exploration in Heterocyclic Chemistry
- It is also employed in the synthesis of various heterocyclic compounds such as pyrido[2,3-d]pyrimidines and benzoxazolylethylpyrimidine, highlighting its versatility in organic and pharmaceutical chemistry (Harutyunyan et al., 2015).
properties
IUPAC Name |
(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c28-24(29)15-22(20-4-2-1-3-5-20)27-25(30)23-14-21(16-31-23)18-8-6-17(7-9-18)19-10-12-26-13-11-19/h1-14,16,22H,15H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTJQZUZINLEKC-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid | |
CAS RN |
766536-21-4 | |
Record name | PF-00356231 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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